

NMR Characterization of 1-Acetyl-4-aminopiperidine and its Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Acetyl-4-aminopiperidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of **1-Acetyl-4-aminopiperidine** and its derivatives. Due to the limited availability of public domain spectral data for **1-Acetyl-4-aminopiperidine**, this guide leverages data from structurally related compounds to predict its NMR spectral features and provides a framework for its characterization.

Introduction to NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For piperidine-based compounds, ^1H and ^{13}C NMR provide crucial information about the chemical environment of each proton and carbon atom, including their connectivity and stereochemistry. Key parameters include chemical shifts (δ), coupling constants (J), and signal multiplicities.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR data for 1-Acetylpiperidine and 4-Aminopiperidine, which serve as foundational structures for predicting the spectral characteristics of **1-Acetyl-4-aminopiperidine**. Data for other relevant piperidine derivatives are also included for a broader comparison.

Table 1: ¹H NMR Data of Reference Compounds

Compound	Solvent	H-2, H-6 (axial)	H-2, H-6 (equatorial)	H-3, H-5 (axial)	H-3, H-5 (equatorial)	H-4 (axial)	H-4 (equatorial)	Acetyl (CH ₃)	Amino (NH ₂)
1-Acetyl piperidine	CDCl ₃	~3.4-3.6	~3.4-3.6	~1.5-1.7	~1.5-1.7	~1.5-1.7	~1.5-1.7	2.10 (s)	-
4-Amino piperidine	CDCl ₃	2.56 (dt)	3.08 (dt)	1.09 (qd)	1.71 (dt)	2.65 (tt)	-	-	1.36 (br s)
Predicted 1-Acetyl-4-amino piperidine	CDCl ₃	~3.8-4.0 (d)	~2.8-3.0 (t)	~1.2-1.4 (m)	~1.8-2.0 (m)	~2.7-2.9 (m)	-	~2.1 (s)	~1.5 (br s)

Table 2: ¹³C NMR Data of Reference Compounds

Compound	Solvent	C-2, C-6	C-3, C-5	C-4	Acetyl (C=O)	Acetyl (CH ₃)
1-Acetylpiperidine	CDCl ₃	46.8, 41.5	25.5, 24.5	26.5	169.2	21.4
4-Aminopiperidine	CDCl ₃	46.5	35.5	51.0	-	-
Predicted 1-Acetyl-4-aminopiperidine	CDCl ₃	~45-47	~34-36	~50-52	~169-171	~21-22

Note: Predicted values are estimations based on the analysis of related structures and are intended as a guide for spectral interpretation.

Experimental Protocols

A general protocol for the NMR characterization of piperidine derivatives is outlined below.

Sample Preparation:

- Weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

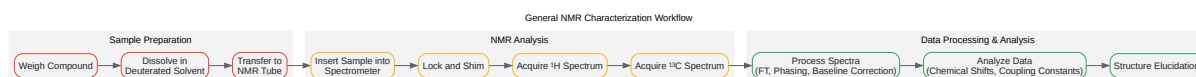
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.

- Acquire the ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C NMR spectrum.

Visualization of Key Structures and Workflows

The following diagrams illustrate the chemical structure of **1-Acetyl-4-aminopiperidine** and a typical experimental workflow for its NMR characterization.

Caption: Chemical Structure of **1-Acetyl-4-aminopiperidine**.



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